molecular formula C14H14ClN3O2 B2532509 N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-22-0

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2532509
CAS No.: 1448035-22-0
M. Wt: 291.74
InChI Key: LLBXGIBQQHWMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H14ClN3O2 and its molecular weight is 291.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, also known by its chemical formula C14H14ClN3OC_{14}H_{14}ClN_3O and CAS number 1448035-22-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the compound’s biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[5,1-b][1,3]oxazine core structure with a carboxamide functional group. Its molecular structure can be represented as follows:

N 3 chloro 2 methylphenyl 6 7 dihydro 5H pyrazolo 5 1 b 1 3 oxazine 2 carboxamide\text{N 3 chloro 2 methylphenyl 6 7 dihydro 5H pyrazolo 5 1 b 1 3 oxazine 2 carboxamide}

Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class may exert their effects through various mechanisms:

  • MDM2 Inhibition : One of the significant actions observed is the inhibition of the Murine Double Minute 2 (MDM2) protein. MDM2 is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.
  • Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell growth in the SJSA-1 osteosarcoma cell line with a half-maximal inhibitory concentration (IC50) indicating potent activity.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Observation Reference
MDM2 Binding Affinity Ki = 2.9 nM
Cell Growth Inhibition IC50 against SJSA-1: Moderate inhibition
Tumor Growth Inhibition Modest effect in xenograft models
Pharmacokinetics Higher plasma exposure than similar compounds

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells. The observed IC50 values ranged from 60 to 100 nM across different cell types.
  • In Vivo Studies : In vivo studies using mouse xenograft models showed that administration of the compound at doses of 100 mg/kg resulted in only modest tumor growth inhibition compared to controls. The study highlighted the need for further optimization to enhance efficacy without compromising safety profiles.
  • Mechanistic Insights : Mechanistic studies revealed that the compound's ability to activate p53 was inconsistent across different models. While some results indicated strong activation leading to apoptosis via PARP cleavage and caspase activation, others suggested only moderate effects on these pathways.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-10(15)4-2-5-11(9)16-14(19)12-8-13-18(17-12)6-3-7-20-13/h2,4-5,8H,3,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBXGIBQQHWMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.